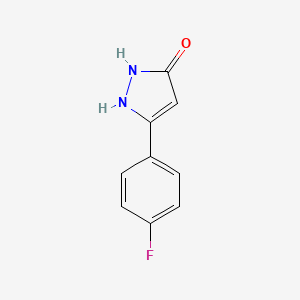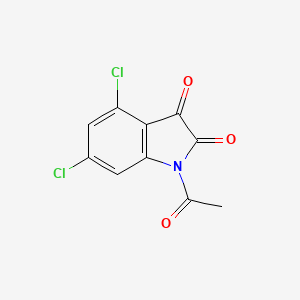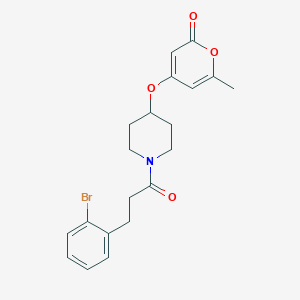
Octahydroindolizin-7-amine
Vue d'ensemble
Description
Octahydroindolizin-7-amine is a specialty product for proteomics research . It has a molecular formula of C8H16N2 and a molecular weight of 140.23 . The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Octahydroindolizin-7-amine consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . More detailed structural information, such as bond lengths and angles, would require more specific experimental or computational studies.Chemical Reactions Analysis
While specific chemical reactions involving Octahydroindolizin-7-amine are not detailed in the available literature, amines in general can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
Octahydroindolizin-7-amine has a molecular weight of 140.23 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require specific experimental measurements .Applications De Recherche Scientifique
Proteomics Research
Octahydroindolizin-7-amine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s properties make it a specialty product for probing protein interactions and dynamics. It’s particularly useful in the identification and quantification of proteins, understanding their modifications, and the complex interactions in biological systems.
Synthesis of Complex Molecules
The compound serves as a valuable building block in organic synthesis . Its chemical properties, such as nucleophilicity and basicity, enable the construction of complex molecules. This includes the synthesis of pharmaceuticals, agrochemicals, and natural products through various functionalization reactions and transformations.
Medicinal Chemistry
In medicinal chemistry, Octahydroindolizin-7-amine is essential for developing drugs and bioactive molecules . It’s used to create receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s versatility allows for the development of novel therapeutics that can address a wide range of health issues.
Materials Science
This amine plays a crucial role in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials.
Sustainable Technologies
Octahydroindolizin-7-amine: is recognized for its potential in sustainable technologies . It’s involved in catalytic transformations, renewable energy, and environmental remediation. The compound is increasingly important in carbon capture, energy storage, and the synthesis of green chemicals.
Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial in pharmacology . It’s been used in the synthesis of novel indole amines that exhibit DPPH scavenging activity, H2O2 inhibition potential, and ferric ion reducing antioxidant power. These properties are significant in the development of treatments for diseases caused by oxidative stress.
Mécanisme D'action
Mode of Action
The exact mode of action of Octahydroindolizin-7-amine is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many amines interact with their targets by binding to specific receptors or enzymes, altering their function and leading to various physiological changes .
Pharmacokinetics
It’s important to note that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
Amines often have significant impacts on cellular function, influencing processes such as cell growth, differentiation, and signal transduction .
Propriétés
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVABMTWTWPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizin-7-amine | |
CAS RN |
80220-48-0 | |
| Record name | octahydroindolizin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)


![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)



![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)
![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2988212.png)
